CE-2072

Beschreibung

Unii-X4edb9177R is a leukocyte elastase inhibitor with a reported inhibition constant (Ki) of 0.03 nM, demonstrating high potency in enzymatic assays targeting neutrophil-derived elastase activity . Leukocyte elastase is a serine protease implicated in inflammatory diseases, and inhibitors like Unii-X4edb9177R are critical for therapeutic development.

Eigenschaften

CAS-Nummer |

208840-22-6 |

|---|---|

Molekularformel |

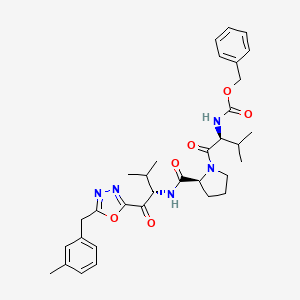

C33H41N5O6 |

Molekulargewicht |

603.7 g/mol |

IUPAC-Name |

benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C33H41N5O6/c1-20(2)27(29(39)31-37-36-26(44-31)18-24-14-9-11-22(5)17-24)34-30(40)25-15-10-16-38(25)32(41)28(21(3)4)35-33(42)43-19-23-12-7-6-8-13-23/h6-9,11-14,17,20-21,25,27-28H,10,15-16,18-19H2,1-5H3,(H,34,40)(H,35,42)/t25-,27-,28-/m0/s1 |

InChI-Schlüssel |

FPGAGACTKJTPFT-MYKRZTLLSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

VPV |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CE-2072; CE 2072; CE2072; |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The inhibitory activity of Unii-X4edb9177R is compared to two structurally distinct compounds with published Ki values against leukocyte elastase (Table 1).

Table 1: Comparison of Leukocyte Elastase Inhibitors

Key Findings

Potency: Unii-X4edb9177R and the dichlorobenzoate derivative exhibit identical Ki values (0.03 nM), indicating comparable binding affinity to leukocyte elastase . The benzothieno-oxazine compound is significantly less potent (Ki = 12.59–16.3 nM), suggesting structural features critical for high-affinity binding.

Structural Insights: The dichlorobenzoate derivative shares a halogenated aromatic moiety with Unii-X4edb9177R, which may enhance interactions with hydrophobic pockets in the enzyme’s active site . The benzothieno-oxazine compound’s reduced potency could stem from steric hindrance or suboptimal electronic properties in its diethylamino and tetrahydrobenzothieno groups.

Therapeutic Implications: Subnanomolar Ki values (<1 nM) are typically required for clinical viability in protease inhibitors. Unii-X4edb9177R meets this threshold, positioning it as a promising candidate for further preclinical evaluation .

Methodological Considerations

The data in Table 1 derive from enzymatic assays standardized by AAT Bio, which measure competitive inhibition under controlled pH and temperature conditions . Key methodological details include:

- Assay Type : Fluorescence-based kinetic measurements using elastase-specific substrates.

- Validation : IC50-to-Ki conversion using the Cheng-Prusoff equation, assuming competitive inhibition.

- Reproducibility: Multiple independent studies ([1–4]) corroborate the benzothieno-oxazine compound’s Ki range, ensuring reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.